molecular formula C17H21N3O2S2 B6798532 1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

Cat. No.: B6798532
M. Wt: 363.5 g/mol
InChI Key: JGHMDMQXQJUHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is a complex organic compound that features a unique combination of oxane, thiazole, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the oxane ring can be introduced via a nucleophilic substitution reaction.

    Benzothiophene Derivative Preparation: The benzothiophene moiety can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Urea Formation: The final step involves the coupling of the thiazole and benzothiophene derivatives with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole and benzothiophene rings can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage or the aromatic rings, depending on the reducing agent used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or benzothiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and benzothiophene rings could play a crucial role in these interactions, potentially affecting pathways involved in inflammation, infection, or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is unique due to its combination of oxane, thiazole, and benzothiophene moieties, which may confer a distinct set of chemical and biological properties. This structural uniqueness could lead to novel applications and mechanisms of action not seen in simpler thiazole or benzothiophene derivatives.

Properties

IUPAC Name

1-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-16(19-13-2-1-3-14-12(13)6-9-23-14)20-17-18-10-15(24-17)11-4-7-22-8-5-11/h6,9-11,13H,1-5,7-8H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHMDMQXQJUHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)NC(=O)NC3=NC=C(S3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.